molecular formula C12H14N2O2S B2627021 Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate CAS No. 612527-80-7

Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate

Cat. No. B2627021
M. Wt: 250.32
InChI Key: WMXMQPTVUBNFOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate” is a chemical compound with the molecular formula C12H14N2O2S and a molecular weight of 250.32 . It is used for research purposes .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Molecular Structure Analysis

The InChI code for “Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate” is 1S/C12H14N2O2S/c1-16-11(15)7-4-8-13-12-14-9-5-2-3-6-10(9)17-12/h2-3,5-6H,4,7-8H2,1H3, (H,13,14) .


Physical And Chemical Properties Analysis

“Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate” is a solid substance that should be stored at room temperature . Its melting point is between 110-115 degrees Celsius .

Scientific Research Applications

Bioactivity and Antimicrobial Applications

Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate and related benzothiazole compounds have been studied extensively for their bioactive potential. These compounds have demonstrated a range of biological activities, particularly in antimicrobial applications. For instance, Hadda et al. (2014) explored the microbial activities of various heterocyclic compounds, including those with a benzothiazole structure. Their study highlighted the relationship between molecular structure and biological activity, emphasizing the significance of geometric parameters, charge, and lipophilicity in determining bioactivity (Hadda et al., 2014). Similarly, Amnerkar et al. (2015) synthesized and evaluated a series of benzothiazole derivatives for their antibacterial, antifungal, and anthelmintic activities, underscoring the diverse bioactive potential of these compounds (Amnerkar et al., 2015).

Anticancer Research

In the realm of anticancer research, compounds containing benzothiazole structures have shown promising results. Waghmare et al. (2013) synthesized a novel heterocycle benzothiazole compound and its derivatives, which were subjected to in-vitro anticancer activity screening. Remarkably, many of these compounds exhibited significant activity against various cancer cell lines, highlighting the potential of benzothiazole derivatives in cancer treatment (Waghmare et al., 2013).

Liquid Crystal Applications

Apart from bioactivity, benzothiazole derivatives have also found applications in material science. Ha et al. (2009) synthesized a heterocyclic compound, 4-[(1,3-benzothiazol-2-ylimino)methyl]phenyl dodecanoate, which exhibited smectic A phase, indicating its potential application in the development of liquid crystal materials (Ha et al., 2009).

Future Directions

The future directions for “Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate” and similar compounds could involve further exploration of their potential applications in medical research, particularly in the development of new anti-tubercular compounds .

properties

IUPAC Name

methyl 4-(1,3-benzothiazol-2-ylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-16-11(15)7-4-8-13-12-14-9-5-2-3-6-10(9)17-12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXMQPTVUBNFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCNC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(1,3-benzothiazol-2-yl)amino]butanoate

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